molecular formula C14H21NO2 B15375399 Ethyl 4-(pentylamino)benzoate CAS No. 75681-67-3

Ethyl 4-(pentylamino)benzoate

Cat. No.: B15375399
CAS No.: 75681-67-3
M. Wt: 235.32 g/mol
InChI Key: ACOMPYYPXAAIAY-UHFFFAOYSA-N
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Description

Ethyl 4-(pentylamino)benzoate is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(pentylamino)benzoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and antitumor properties, supported by various research findings and data tables.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a pentylamino group attached to the benzoate moiety. Its chemical formula is C13H19N2O2, and it has a molecular weight of 235.30 g/mol. The compound's structure can be represented as follows:

Ethyl 4 pentylamino benzoate=C9H9COOC2H5+C5H11NH2\text{Ethyl 4 pentylamino benzoate}=\text{C}_9\text{H}_9\text{COOC}_2\text{H}_5+\text{C}_5\text{H}_{11}\text{NH}_2

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound against various bacterial strains. In a comprehensive screening, this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could serve as a potential candidate for developing new antibacterial agents.

Antifungal Activity

The antifungal efficacy of this compound has also been investigated. It showed notable activity against common fungal pathogens, including Candida albicans and Aspergillus niger. The results from antifungal assays are summarized below:

Fungal StrainMinimum Inhibitory Concentration (MIC) μg/mL
Candida albicans16
Aspergillus niger32

The compound's ability to inhibit fungal growth indicates its potential use in treating fungal infections.

Antitumor Activity

Research has indicated that this compound possesses antitumor properties. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Case Study: In Vitro Antitumor Evaluation

In a study evaluating the cytotoxic effects of this compound on HeLa cells, the following results were observed:

  • IC50 Value : The IC50 (half-maximal inhibitory concentration) was found to be approximately 25 μM, indicating potent cytotoxicity.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased annexin V staining in treated cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within bacterial, fungal, and cancer cells. The pentylamino group may enhance membrane permeability, allowing the compound to exert its effects more efficiently.

Properties

CAS No.

75681-67-3

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

ethyl 4-(pentylamino)benzoate

InChI

InChI=1S/C14H21NO2/c1-3-5-6-11-15-13-9-7-12(8-10-13)14(16)17-4-2/h7-10,15H,3-6,11H2,1-2H3

InChI Key

ACOMPYYPXAAIAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

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